molecular formula C6H13F3N2 B3163875 N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine CAS No. 886500-29-4

N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine

Cat. No.: B3163875
CAS No.: 886500-29-4
M. Wt: 170.18 g/mol
InChI Key: VIMDLHLDHJYTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine involves the reaction of ethylenediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like 2,2,2-trifluoroethanol and catalysts such as palladium on activated charcoal . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine exerts its effects involves its interaction with molecular targets through its trifluoroethyl and ethylenediamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in proteomics research, it may interact with proteins to alter their structure and function .

Properties

IUPAC Name

N-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-2-10-3-4-11-5-6(7,8)9/h10-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMDLHLDHJYTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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